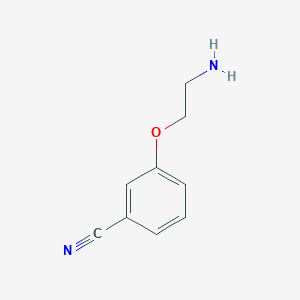

3-(2-Aminoethoxy)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-aminoethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6H,4-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXLMRKNZYUOND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCN)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447984 | |

| Record name | 3-(2-aminoethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120351-94-2 | |

| Record name | 3-(2-aminoethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 3-(2-Aminoethoxy)benzonitrile

CAS Number: 120351-94-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(2-Aminoethoxy)benzonitrile, a versatile building block in medicinal chemistry and materials science. This document consolidates available data on its chemical properties, synthesis, and analytical characterization.

Chemical and Physical Properties

This compound is a substituted benzonitrile featuring an aminoethoxy side chain at the meta-position. This unique combination of a nitrile group, an ether linkage, and a primary amine makes it a valuable intermediate for the synthesis of more complex molecules. A summary of its key properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 120351-94-2 | [1] |

| Molecular Formula | C₉H₁₀N₂O | [1] |

| Molecular Weight | 162.19 g/mol | [1] |

| Appearance | Light yellow to yellow liquid | [2] |

| Purity | ≥95.0% | [1][2] |

| Storage | 2-8°C, protect from light | [1][2] |

| SMILES | N#CC1=CC=CC(OCCN)=C1 | [1] |

| InChI Key | XRXLMRKNZYUOND-UHFFFAOYSA-N | [3] |

| Topological Polar Surface Area (TPSA) | 59.04 Ų | [1] |

| logP | 0.89578 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 3 | [1] |

Synthesis

A plausible and commonly employed synthetic route to this compound involves the Williamson ether synthesis. This method utilizes the reaction of 3-cyanophenol with a protected 2-aminoethyl halide, followed by deprotection of the amino group.

Conceptual Synthesis Workflow:

References

A Comprehensive Technical Guide to 3-(2-Aminoethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-(2-Aminoethoxy)benzonitrile, a versatile bifunctional molecule of interest in medicinal chemistry and organic synthesis. This document outlines its chemical properties, synthesis, and potential applications, with a focus on data relevant to research and development.

Chemical Identity and Properties

The formal IUPAC name for the compound is This compound . It is characterized by a benzonitrile scaffold substituted at the meta-position with an aminoethoxy group. This structure imparts both nucleophilic (amino group) and electrophilic (nitrile group) characteristics, making it a valuable intermediate in the synthesis of more complex molecules.

Table 1: Physicochemical and Computed Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₉H₁₀N₂O | [1][2] |

| Molecular Weight | 162.19 g/mol | [1] |

| CAS Number | 120351-94-2 | [1] |

| Canonical SMILES | N#CC1=CC=CC(OCCN)=C1 | [1] |

| InChI | InChI=1S/C9H10N2O/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6H,4-5,10H2 | [2] |

| InChIKey | XRXLMRKNZYUOND-UHFFFAOYSA-N | [2] |

| Topological Polar Surface Area (TPSA) | 59.04 Ų | [1] |

| Predicted XlogP | 0.7 - 0.89578 | [1][2] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Purity | ≥95% - 97% | [1] |

| Storage Conditions | 2-8°C, protect from light | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the reaction of a suitably protected ethanolamine derivative with 3-cyanophenol or a related precursor. A common synthetic strategy is the Williamson ether synthesis.

General Experimental Protocol: Williamson Ether Synthesis

This protocol describes a representative method for the synthesis of this compound.

-

Reaction Setup: A solution of 3-cyanophenol and a suitable base (e.g., potassium carbonate or sodium hydride) is prepared in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Alkylating Agent: A solution of a protected 2-aminoethyl halide (e.g., N-(2-bromoethyl)phthalimide or 2-bromoethylamine hydrobromide) in the same solvent is added dropwise to the reaction mixture at room temperature.

-

Reaction Conditions: The reaction mixture is heated to a temperature ranging from 60 to 100 °C and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

-

Deprotection (if necessary): If a protected aminoethyl derivative was used, the protecting group is removed under appropriate conditions (e.g., hydrazinolysis for a phthalimide group) to yield the final product.

References

In-Depth Technical Guide to 3-(2-Aminoethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-(2-Aminoethoxy)benzonitrile. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Core Compound Properties

Molecular Weight and Formula

The molecular formula of this compound is C₉H₁₀N₂O. The molecular weight has been calculated based on the atomic weights of its constituent elements.

| Element | Symbol | Atomic Weight (amu) | Count | Total Weight (amu) |

| Carbon | C | 12.011 | 9 | 108.099 |

| Hydrogen | H | 1.008 | 10 | 10.080 |

| Nitrogen | N | 14.007 | 2 | 28.014 |

| Oxygen | O | 15.999 | 1 | 15.999 |

| Total | 162.192 |

A certificate of analysis for a commercial sample of this compound reports a molecular weight of 162.19, which aligns with the calculated value.[1]

Synthesis and Characterization

A plausible and efficient method for the synthesis of this compound involves the Williamson ether synthesis, a well-established reaction in organic chemistry.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general principles of Williamson ether synthesis and is adapted for the specific reactants.

Materials:

-

3-Hydroxybenzonitrile

-

2-Chloroethylamine hydrochloride

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-hydroxybenzonitrile (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-chloroethylamine hydrochloride (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 80°C and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization Data:

While specific, publicly available spectra for this compound are limited, a certificate of analysis confirms that the ¹H NMR spectrum is consistent with the expected structure and indicates a purity of ≥95.0%.[1] The following are expected characteristic spectral features:

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (multiplets, ~6.8-7.4 ppm), -OCH₂- protons (triplet, ~4.1 ppm), -CH₂N- protons (triplet, ~3.0 ppm), -NH₂ protons (broad singlet). |

| IR | C≡N stretch (~2220-2230 cm⁻¹), C-O-C stretch (~1250 cm⁻¹), N-H stretch (~3300-3400 cm⁻¹, two bands for primary amine), aromatic C-H stretch (~3000-3100 cm⁻¹). |

| Mass Spec | Molecular ion peak (M⁺) at m/z = 162. Characteristic fragmentation patterns would include loss of the aminoethyl group. |

Potential Biological Significance and Signaling Pathways

The chemical structure of this compound, featuring a benzonitrile core and a flexible aminoethoxy side chain, suggests potential interactions with biological targets, particularly in the central nervous system and in pathways related to cell proliferation.

Structural Similarity to Neurotransmitters:

The molecule shares structural motifs with key neurotransmitters like serotonin and melatonin. This similarity suggests the possibility of binding to serotonin or melatonin receptors, which could modulate various neurological processes. Further research is required to determine the binding affinities and functional activities at these receptors.

Potential as a Kinase Inhibitor:

Benzonitrile derivatives are a known class of compounds that can exhibit kinase inhibitory activity. Kinases are crucial enzymes in cell signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The this compound scaffold could serve as a starting point for the development of novel kinase inhibitors.

Below is a generalized representation of a kinase inhibition pathway that could be relevant for derivatives of this compound.

Caption: Generalized Kinase Inhibition Pathway.

This diagram illustrates a simplified signal transduction cascade where a growth factor activates a receptor tyrosine kinase, leading to the activation of downstream kinases. These kinases then phosphorylate substrate proteins, initiating signaling pathways that can lead to cell proliferation and survival. A derivative of this compound could potentially act as an inhibitor of a key kinase in this pathway, thereby blocking the downstream signaling.

Experimental Workflow for Synthesis and Purification

The following diagram outlines a typical workflow for the laboratory-scale synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow.

This workflow provides a clear, step-by-step visual guide for the synthesis and purification process, from starting materials to the final, characterized product.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Aminoethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-(2-Aminoethoxy)benzonitrile. Due to the limited availability of experimental data for this specific compound, this guide also includes detailed, standardized experimental protocols for the determination of key physicochemical parameters. This information is intended to support research, development, and quality control activities involving this molecule.

Core Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be treated as such. A Certificate of Analysis for this compound describes its appearance as a light yellow to yellow liquid, suggesting a melting point below ambient temperature.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O | ChemScene[2] |

| Molecular Weight | 162.19 g/mol | ChemScene[2] |

| Physical State | Light yellow to yellow (Liquid) | Certificate of Analysis[1] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Water Solubility | Not available | - |

| logP (Predicted) | 0.89578 | ChemScene[2] |

| pKa | Not available | - |

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the core physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts are recorded. This range is reported as the melting point.

Boiling Point Determination (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

Methodology:

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. The heating is then stopped. The temperature at which the bubbling ceases and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point.

Water Solubility (OECD Guideline 105: Flask Method)

Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.

Methodology:

-

Equilibration: An excess amount of the substance is added to a flask containing purified water. The flask is then agitated at a constant temperature (e.g., 20 °C) for a sufficient period (typically 24-48 hours) to allow for equilibrium to be reached.

-

Phase Separation: The mixture is allowed to stand to permit phase separation. If necessary, centrifugation or filtration is used to separate the aqueous phase from the undissolved substance.

-

Analysis: The concentration of the substance in the aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis spectroscopy.

-

Replicates: The experiment is performed in at least duplicate to ensure the reliability of the results.

pKa Determination (Potentiometric Titration)

The pKa is a measure of the strength of an acid in solution. For a compound with a basic functional group like the amino group in this compound, the pKa of its conjugate acid is determined.

Methodology:

-

Sample Preparation: A precise amount of the substance is dissolved in a suitable solvent (often a mixture of water and a co-solvent like methanol or DMSO if the substance has low water solubility).

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a stirrer. A standardized solution of a strong acid (e.g., HCl) is used as the titrant.

-

Titration: The titrant is added to the sample solution in small, known increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point of the titration is determined from the inflection point of the curve. The pKa is then calculated from the pH at the half-equivalence point.

Logical Relationships and Workflows

Due to the lack of information on the biological activity of this compound, a signaling pathway diagram cannot be provided. Instead, a logical workflow for the synthesis of this compound is presented below.

Caption: A generalized workflow for the synthesis of this compound.

References

A Technical Guide to the Solubility of 3-(2-Aminoethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data and experimental protocols for 3-(2-Aminoethoxy)benzonitrile. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a framework for determining the solubility of this compound, based on established chemical principles and standard laboratory procedures.

Introduction to this compound

This compound is an organic compound featuring a benzonitrile core substituted with an aminoethoxy group. Its structure, containing both a polar amino group and a relatively non-polar benzonitrile moiety, suggests a nuanced solubility profile that is critical for its application in research and drug development. Understanding its solubility is paramount for designing effective delivery systems, optimizing reaction conditions, and ensuring bioavailability.

Predicted Solubility Profile

While specific experimental data is not available, the molecular structure of this compound allows for a qualitative prediction of its solubility based on the "like dissolves like" principle.

-

Polar Solvents: The presence of the amino and ethoxy groups, capable of hydrogen bonding, suggests some solubility in polar protic solvents like water and ethanol. The basic nature of the amino group would likely increase its solubility in acidic aqueous solutions due to the formation of a more soluble salt.

-

Non-Polar Solvents: The benzonitrile portion of the molecule provides non-polar character, indicating potential solubility in organic solvents such as diethyl ether, acetone, and benzene.

A general approach to qualitatively assess the solubility of an organic compound involves a series of tests in different solvents.[1][2][3][4]

Experimental Protocols for Solubility Determination

To ascertain the quantitative solubility of this compound, a systematic experimental approach is necessary. The following protocols are adapted from standard organic chemistry laboratory techniques.[1][2][3][4]

3.1. Materials and Equipment

-

This compound

-

A range of solvents (e.g., water, ethanol, methanol, acetone, diethyl ether, hexane)

-

5% aqueous solutions of Sodium Hydroxide (NaOH), Sodium Bicarbonate (NaHCO3), and Hydrochloric Acid (HCl)

-

Test tubes or small vials

-

Vortex mixer or shaker

-

Analytical balance

-

Temperature-controlled environment (e.g., water bath)

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

3.2. Qualitative Solubility Testing

This initial screening helps to classify the compound's general solubility characteristics.

-

Add approximately 25 mg of this compound to a test tube.

-

Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.[1]

-

Observe whether the compound dissolves completely.

-

If the compound is insoluble in water, its solubility in 5% NaOH, 5% NaHCO3, and 5% HCl should be tested to determine its acidic or basic properties.[1][4] Solubility in dilute acid is indicative of a basic functional group, such as an amine.

3.3. Quantitative Solubility Determination (Equilibrium Solubility Method)

This method determines the saturation concentration of the compound in a specific solvent at a given temperature.

-

Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter may be necessary.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a calibrated analytical technique such as UV-Vis spectroscopy or HPLC.

-

Calculate the original concentration in the saturated solution to determine the solubility.

Data Presentation

As no specific quantitative solubility data for this compound has been identified in the literature, the following table is provided as a template for researchers to populate with their experimentally determined values.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |

| Water | 25 | Equilibrium Solubility | ||

| Ethanol | 25 | Equilibrium Solubility | ||

| Acetone | 25 | Equilibrium Solubility | ||

| Diethyl Ether | 25 | Equilibrium Solubility | ||

| 5% HCl (aq) | 25 | Equilibrium Solubility |

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of an organic compound like this compound.

Caption: Workflow for determining the solubility of an organic compound.

Conclusion

While direct, quantitative solubility data for this compound is not readily found in existing literature, this guide provides the necessary theoretical background and experimental protocols for researchers to determine this crucial physical property. The predicted solubility in both polar and non-polar solvents, particularly the expected enhanced solubility in acidic media, provides a starting point for experimental design. The outlined qualitative and quantitative methods offer a robust framework for generating reliable solubility data, which is essential for the advancement of research and development involving this compound.

References

An In-depth Technical Guide to 3-(2-Aminoethoxy)benzonitrile Hydrochloride

This technical guide provides a comprehensive overview of the known properties of 3-(2-Aminoethoxy)benzonitrile hydrochloride, a chemical compound of interest to researchers and professionals in the fields of synthetic chemistry and drug development. Due to the limited availability of published experimental data, this guide combines established information with theoretical insights and potential applications.

Chemical and Physical Properties

This compound hydrochloride is the salt form of the parent compound, this compound. The hydrochloride form is generally favored in research and development for its improved stability and solubility in aqueous media.

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | This compound hydrochloride |

| CAS Number | 210963-99-8 |

| Parent CAS Number | 120351-94-2[1] |

| Molecular Formula | C₉H₁₁ClN₂O |

| Molecular Weight | 198.65 g/mol |

Table 2: Physicochemical Properties (Free Base)

While experimental data for the hydrochloride salt is scarce, computational predictions for the free base, this compound, offer valuable insights into its molecular characteristics.

| Property | Predicted Value | Source |

| Molecular Formula | C₉H₁₀N₂O | PubChemLite |

| Molecular Weight | 162.19 g/mol | ChemScene[1] |

| XlogP | 0.7 | PubChemLite |

| Topological Polar Surface Area (TPSA) | 59.04 Ų | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Hydrogen Bond Acceptors | 3 | ChemScene[1] |

| Rotatable Bonds | 3 | ChemScene[1] |

Safety and Handling

The following hazard information is based on available safety data. A comprehensive Safety Data Sheet (SDS) specific to the hydrochloride salt was not available in the public domain at the time of this writing.

Table 3: GHS Hazard Statements

| Code | Hazard Statement |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Handling Recommendations:

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.

Experimental Protocols

Detailed experimental protocols for the synthesis and application of this compound hydrochloride are not widely published. However, a potential synthetic route can be inferred from patent literature describing the synthesis of structurally similar compounds.

Hypothetical Synthesis of this compound Hydrochloride

The following is a generalized, hypothetical protocol based on the synthesis of related aminoalkoxy benzonitriles. This protocol should be adapted and optimized by qualified chemists.

Reaction: Nucleophilic aromatic substitution of a suitable precursor followed by salt formation.

Materials:

-

3-Hydroxybenzonitrile

-

2-Chloroethylamine hydrochloride

-

A suitable base (e.g., Potassium Carbonate, Sodium Hydride)

-

A suitable solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

-

Hydrochloric acid (for salt formation)

-

Ethyl acetate (for precipitation/crystallization)

Procedure:

-

To a solution of 3-hydroxybenzonitrile in the chosen solvent, add the base portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

-

Stir the mixture for a predetermined time to allow for the formation of the phenoxide.

-

Add 2-chloroethylamine hydrochloride to the reaction mixture.

-

Heat the reaction to an appropriate temperature (e.g., 80-100 °C) and monitor its progress by a suitable analytical technique (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude free base.

-

Purify the crude product by column chromatography.

-

Dissolve the purified free base in a suitable solvent (e.g., ethyl acetate) and add a solution of hydrochloric acid (e.g., in diethyl ether or isopropanol) dropwise with stirring.

-

Collect the resulting precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield this compound hydrochloride.

Potential Applications and Logical Workflows

While specific biological activities for this compound hydrochloride have not been documented, its structure suggests its utility as a versatile building block in medicinal chemistry and drug discovery. The presence of a primary amine, an ether linkage, and a nitrile group provides multiple points for chemical modification.

Role in Drug Discovery

The benzonitrile moiety is present in a number of approved pharmaceuticals. The nitrile group can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets. The aminoethoxy side chain provides a flexible linker and a site for further derivatization to explore structure-activity relationships (SAR).

Below is a conceptual workflow illustrating how this compound hydrochloride could be utilized in a drug discovery program.

This diagram illustrates a typical drug discovery cascade where a starting material like this compound hydrochloride is chemically modified to generate a library of diverse compounds. These compounds are then screened against biological targets to identify "hits," which are subsequently optimized through iterative chemical synthesis and biological testing to produce a preclinical drug candidate.

Hypothetical Signaling Pathway Interaction

Given the structural motifs present in this compound hydrochloride, one could hypothesize its derivatives might interact with various biological targets, such as G-protein coupled receptors (GPCRs) or enzymes. The following diagram presents a generalized signaling pathway that could be modulated by a hypothetical drug candidate derived from this scaffold.

This diagram illustrates a generic G-protein coupled receptor (GPCR) signaling cascade. A drug candidate, potentially synthesized from the this compound hydrochloride scaffold, could act as a ligand that binds to a GPCR. This binding event initiates a series of intracellular events, including the activation of G-proteins and effector enzymes, leading to the production of second messengers and ultimately a cellular response. The specific nature of this response would depend on the drug candidate and the GPCR target.

Conclusion

References

Spectroscopic Data of 3-(2-Aminoethoxy)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(2-Aminoethoxy)benzonitrile. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted data based on the analysis of structurally similar compounds. These predictions are supported by established principles of spectroscopic interpretation and data from analogous molecules. This document also outlines detailed, generalized experimental protocols for acquiring such spectra and includes a workflow diagram for the spectroscopic analysis of chemical compounds.

Introduction

This compound is a bifunctional organic molecule incorporating a benzonitrile group and an aminoethoxy side chain. The benzonitrile moiety is a common pharmacophore found in a variety of biologically active compounds, with the nitrile group acting as a versatile synthetic handle and potential hydrogen bond acceptor. The aminoethoxy chain provides a flexible linker and a primary amine, which can be crucial for salt formation, improving solubility, and interacting with biological targets. Nitrile-containing compounds are known to exhibit a wide range of biological activities. While the specific biological profile of this compound is not extensively documented, its structural motifs suggest potential applications in medicinal chemistry and drug discovery.

Accurate spectroscopic characterization is fundamental to confirming the identity, purity, and structure of synthesized compounds like this compound. This guide provides the expected spectroscopic data to aid researchers in its identification and use. A Certificate of Analysis for a commercial sample of this compound indicates that an experimental ¹H NMR spectrum is consistent with the structure and shows a purity of ≥95.0%, though the spectrum itself is not publicly available.[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of related compounds such as 3-methoxybenzonitrile, 2-phenoxyethylamine, and benzonitrile.[2][3][4][5][6]

¹H NMR (Proton Nuclear Magnetic Resonance)

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 - 7.2 | m | 4H | Aromatic protons (C2-H, C4-H, C5-H, C6-H) |

| ~4.1 | t | 2H | O-CH₂ |

| ~3.1 | t | 2H | N-CH₂ |

| ~1.5 (variable) | s (broad) | 2H | NH₂ |

Predicted in CDCl₃ solvent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C3 (Aromatic C-O) |

| ~132 | Aromatic CH |

| ~130 | Aromatic CH |

| ~125 | Aromatic CH |

| ~119 | CN (Nitrile Carbon) |

| ~117 | Aromatic CH |

| ~113 | C1 (Aromatic C-CN) |

| ~69 | O-CH₂ |

| ~41 | N-CH₂ |

Predicted in CDCl₃ solvent.

FT-IR (Fourier-Transform Infrared) Spectroscopy

Table 3: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3300 | Medium, Broad | N-H stretch (primary amine) |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H stretch |

| ~2230 | Strong | C≡N stretch (nitrile) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | Aryl-O-C stretch (asymmetric) |

| ~1050 | Strong | C-N stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 162.08 | [M]⁺ (Molecular Ion) |

| 163.09 | [M+H]⁺ (Protonated Molecular Ion) |

| 118.05 | [M - C₂H₄N]⁺ |

| 103.04 | [M - OCH₂CH₂NH₂]⁺ |

| 44.05 | [CH₂CH₂NH₂]⁺ |

Predicted for Electron Ionization (EI) and Electrospray Ionization (ESI).

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and spectrometer used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent signal is not used for referencing.

-

¹H NMR Acquisition :

-

Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Accumulate 8-16 scans for a standard spectrum.

-

-

¹³C NMR Acquisition :

-

Acquire the spectrum on the same instrument.

-

Use a standard proton-decoupled pulse sequence.

-

A wider spectral width (~200-220 ppm) is required.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary to achieve a good signal-to-noise ratio.

-

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts relative to the internal standard or the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation :

-

Neat Liquid : If the compound is a liquid, a thin film can be prepared between two KBr or NaCl plates.

-

Attenuated Total Reflectance (ATR) : Place a small drop of the liquid sample directly onto the ATR crystal. This is often the simplest method.

-

Solution : Prepare a concentrated solution of the compound in a suitable solvent (e.g., chloroform, methylene chloride) and cast a film onto a salt plate by evaporating the solvent.

-

-

Data Acquisition :

-

Record a background spectrum of the clean ATR crystal or salt plates.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing : The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Ionization :

-

Electron Ionization (EI) : Typically used with Gas Chromatography (GC-MS). The sample is vaporized and bombarded with a high-energy electron beam.

-

Electrospray Ionization (ESI) : Commonly used with Liquid Chromatography (LC-MS). The sample solution is sprayed through a charged capillary, creating fine droplets from which ions are desolvated. This is a softer ionization technique suitable for polar and thermally labile molecules.

-

-

Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition : The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

In-Depth Technical Guide on 3-(2-Aminoethoxy)benzonitrile and its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of 3-(2-Aminoethoxy)benzonitrile and its structural analogs. This class of compounds has garnered interest in medicinal chemistry due to its potential as a scaffold for developing novel therapeutic agents targeting a range of diseases, including cancer and neurological disorders.

Core Compound: this compound

This compound is a small molecule featuring a benzonitrile core substituted with an aminoethoxy side chain at the meta-position. While specific biological activity for this parent compound is not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. Its chemical properties are summarized below.

| Property | Value |

| CAS Number | 120351-94-2 |

| Molecular Formula | C₉H₁₀N₂O |

| Molecular Weight | 162.19 g/mol |

| Appearance | Light yellow to yellow liquid |

| Purity (NMR) | ≥95.0% |

Structural Analogs and Their Biological Activities

The benzonitrile scaffold is a versatile platform for designing molecules with diverse pharmacological profiles. Structural modifications of this compound, particularly at the amino and ethoxy groups, as well as on the phenyl ring, have led to the discovery of potent and selective modulators of various biological targets.

Anticancer Activity

A significant area of investigation for benzonitrile derivatives is in oncology. These compounds have been shown to exhibit potent cytotoxic and enzyme-inhibitory activities.

The following table summarizes the in vitro anticancer activity of selected benzonitrile and related derivatives against various cancer cell lines.

| Compound ID | Derivative Class | Target/Cell Line | Activity (IC₅₀/GI₅₀) |

| 1g2a | 2-Phenylacrylonitrile | HCT116 | 5.9 nM[1] |

| BEL-7402 | 7.8 nM[1] | ||

| 2l | Indole-Acrylonitrile | NCI-60 Panel (Mean) | 0.38 µM[1] |

| 5 | Benzotriazole-Acrylonitrile | HeLa (G₂-M arrest) | Potent (nM range)[1] |

| 2,4-Cl BFTU | N-benzoyl-N'-phenylthiourea | MCF-7 | 0.31 mM[1] |

This data is compiled from a comparative guide on QSAR studies of benzonitrile derivatives.[1]

Neuropeptide Y5 Receptor Antagonism

A notable structural analog, 3-[2-[6-(2-tert-butoxyethoxy)pyridin-3-yl]-1H-imidazol-4-yl]benzonitrile , has been identified as a potent and selective antagonist of the Neuropeptide Y5 (NPY5) receptor. The NPY system is implicated in regulating food intake, making NPY5 receptor antagonists potential therapeutic agents for obesity. Another benzonitrile derivative, 3-(5-benzoyl-thiazol-2-ylamino)-benzonitrile , also demonstrates high affinity for the mY5 receptor with a Kᵢ of 32.1 nM.[2]

| Compound | Receptor | Cell Line | Binding Affinity (Kᵢ) |

| 3-(5-benzoyl-thiazol-2-ylamino)-benzonitrile | mY5 | HEK293 | 32.1 ± 1.8 nM[2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings. This section outlines key experimental protocols for the synthesis and biological evaluation of this compound and its analogs.

General Synthesis of Substituted 3-Aminobenzonitriles

A general method for the preparation of substituted 3-aminobenzonitriles involves the reaction of a substituted 3-aminochlorobenzene with a cyano-donating reagent.[3]

Procedure:

-

To a solution of a substituted 3-aminochlorobenzene in a suitable solvent (e.g., DMF), add a cyano source such as potassium cyanide.

-

A catalyst, for example, a nickel(II) complex with a phosphine ligand, and a reducing agent like manganese powder can be employed to facilitate the reaction.

-

The reaction mixture is typically heated (e.g., at 50°C) for several hours.

-

Reaction progress is monitored by an appropriate technique such as TLC.

-

Upon completion, the reaction mixture is worked up by adding toluene and water, followed by filtration.

-

The organic phase is separated, concentrated, and the residue is purified by chromatography to yield the desired 3-aminobenzonitrile derivative.

Radioligand Receptor Binding Assay for NPY5 Receptor

This protocol is adapted from methodologies used for characterizing NPY receptor subtypes.[1][2]

Materials:

-

HEK293 cells expressing the human NPY5 receptor.

-

Membrane preparation from these cells.

-

Radioligand: ¹²⁵I-labeled Peptide YY ([¹²⁵I]-PYY).

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% BSA.

-

Non-specific binding control: 1 µM unlabeled NPY.

-

Test compounds (structural analogs of this compound).

Procedure:

-

Incubate the cell membrane homogenates (20-40 µg of protein) with the radioligand and varying concentrations of the test compounds in the binding buffer.

-

The incubation is carried out at room temperature for 2 hours.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer.

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled NPY.

-

The IC₅₀ values are calculated from the competition binding curves, and the Kᵢ values are determined using the Cheng-Prusoff equation.

In Vitro Anticancer Activity Assay (MTT Assay)

This is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Materials:

-

Cancer cell lines (e.g., HCT116, MCF-7).

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Test compounds dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

96-well plates.

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these compounds exert their effects is paramount for rational drug design.

NPY5 Receptor Signaling Pathway

The NPY5 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαᵢ subunits. Upon binding of an agonist, the receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Antagonists, such as the benzonitrile derivatives discussed, block this binding and prevent the downstream signaling cascade.

NPY5 Receptor Signaling Pathway and Antagonism

General Experimental Workflow for Drug Discovery

The process of identifying and characterizing novel therapeutic agents from a class of compounds like benzonitrile derivatives typically follows a structured workflow, from initial screening to in vivo testing.

References

Methodological & Application

Application Note: A Detailed Protocol for the Williamson Ether Synthesis of 3-(2-Aminoethoxy)benzonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(2-Aminoethoxy)benzonitrile is a valuable bifunctional molecule containing a nitrile group and a primary amine, making it a versatile building block in medicinal chemistry and materials science. This document provides a detailed protocol for its synthesis from 3-cyanophenol and a suitable 2-aminoethylating agent via the Williamson ether synthesis. This reaction proceeds through the formation of a phenoxide intermediate, which subsequently acts as a nucleophile in an SN2 reaction.[1][2] The protocol below details the necessary reagents, conditions, and purification steps to achieve a high yield of the desired product.

Chemical Reaction Scheme

The synthesis is based on the Williamson ether synthesis, where the hydroxyl group of 3-cyanophenol is deprotonated by a base to form a phenoxide ion. This ion then undergoes a nucleophilic substitution reaction with an aminoethyl halide.

-

Step 1: Deprotonation: 3-Cyanophenol reacts with a base (e.g., Potassium Carbonate) to form the potassium 3-cyanophenoxide.

-

Step 2: Nucleophilic Substitution (SN2): The phenoxide attacks 2-chloroethylamine, displacing the chloride ion to form the ether linkage.[2][3]

Reaction:

3-Cyanophenol + 2-Chloroethylamine Hydrochloride --(K₂CO₃, DMF)--> this compound

Experimental Protocol

This protocol describes the synthesis of this compound on a laboratory scale.

2.1. Materials and Reagents

| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Moles (mmol) | Equivalents | Amount |

| 3-Cyanophenol | 873-62-1 | 119.12 | 42.0 | 1.0 | 5.00 g |

| 2-Chloroethylamine HCl | 870-24-6 | 116.00 | 52.5 | 1.25 | 6.09 g |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 105.0 | 2.5 | 14.51 g |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | - | - | 100 mL |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | - | ~300 mL |

| Deionized Water | 7732-18-5 | 18.02 | - | - | ~400 mL |

| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | - | - | ~50 mL |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | - | - | As needed |

2.2. Equipment

-

250 mL three-neck round-bottom flask

-

Reflux condenser and heating mantle

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas inlet

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Silica gel for column chromatography

2.3. Synthesis Procedure

-

Setup: Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure the system is dry.

-

Reagent Addition: To the flask, add 3-cyanophenol (5.00 g, 42.0 mmol), potassium carbonate (14.51 g, 105.0 mmol), and N,N-Dimethylformamide (100 mL).

-

Initial Reaction: Begin stirring the suspension under a nitrogen atmosphere. Add 2-chloroethylamine hydrochloride (6.09 g, 52.5 mmol) to the mixture.

-

Heating: Heat the reaction mixture to 80-90 °C using a heating mantle. Maintain this temperature and allow the reaction to proceed for 12-16 hours.[4] The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (3-cyanophenol) is consumed.

-

Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the suspension through a Büchner funnel to remove inorganic salts (potassium carbonate and potassium chloride). Wash the filter cake with a small amount of ethyl acetate.

-

Solvent Removal: Combine the filtrate and washings. Remove the DMF and ethyl acetate under reduced pressure using a rotary evaporator.

-

Aqueous Workup:

-

Dissolve the resulting residue in 150 mL of ethyl acetate and transfer it to a 500 mL separatory funnel.

-

Wash the organic layer sequentially with deionized water (2 x 100 mL) and brine (1 x 50 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.

2.4. Purification

Purify the crude product by flash column chromatography on silica gel, using a gradient eluent system of dichloromethane (DCM) and methanol (e.g., starting with 100% DCM and gradually increasing to 95:5 DCM:Methanol) to isolate the pure this compound.

Data and Expected Results

3.1. Reaction Parameters

| Parameter | Value |

| Reaction Temperature | 80-90 °C |

| Reaction Time | 12-16 hours |

| Solvent | N,N-Dimethylformamide (DMF) |

| Expected Yield | 75-90% |

| Appearance | Off-white solid or pale yellow oil |

3.2. Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀N₂O | [5] |

| Molecular Weight | 162.19 g/mol | [5] |

| Purity (Post-Chromatography) | ≥95% | [5] |

| Storage Conditions | 4°C, protect from light | [5] |

Visualized Workflows and Mechanisms

4.1. Synthesis Workflow

The overall experimental process can be visualized as a sequential workflow from setup to final product characterization.

Caption: A flowchart of the key steps in the synthesis of this compound.

4.2. Reaction Mechanism

The synthesis proceeds via the Williamson ether synthesis, which is a two-step mechanism involving deprotonation followed by an SN2 nucleophilic attack.

Caption: The two-step mechanism of the Williamson ether synthesis reaction.

References

Application Notes and Protocols for the Synthesis of 3-(2-Aminoethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 3-(2-Aminoethoxy)benzonitrile, a valuable intermediate in pharmaceutical and chemical research. The synthesis is based on the Williamson ether synthesis, a robust and widely applicable method for forming ethers.[1][2][3] This protocol outlines the reaction of 3-hydroxybenzonitrile with 2-chloroethylamine hydrochloride in the presence of a base. It includes a comprehensive list of reagents and materials, a step-by-step procedure, and methods for purification and characterization of the final product.

Introduction

This compound is a bifunctional molecule incorporating a reactive nitrile group and a primary amine, making it a versatile building block in medicinal chemistry and materials science. The ether linkage provides flexibility, while the aromatic nitrile and the amino group offer sites for further chemical modifications. The Williamson ether synthesis is an effective method for the preparation of such aryl ethers, typically involving the reaction of a phenoxide with an alkyl halide.[1][2][3] In this protocol, the sodium salt of 3-hydroxybenzonitrile (also known as m-cyanophenol) is reacted with 2-chloroethylamine hydrochloride to yield the desired product.

Reaction Scheme

Figure 1: Overall reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 3-Hydroxybenzonitrile | ≥98% | Commercially Available |

| 2-Chloroethylamine hydrochloride | ≥98% | Commercially Available |

| Sodium Hydride (60% dispersion in mineral oil) | Reagent Grade | Commercially Available |

| Anhydrous Dimethylformamide (DMF) | ≥99.8% | Commercially Available |

| Ethyl acetate | ACS Grade | Commercially Available |

| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | N/A |

| Brine (Saturated NaCl solution) | Laboratory Prepared | N/A |

| Anhydrous Sodium Sulfate | ACS Grade | Commercially Available |

| Deionized Water | N/A | N/A |

| Standard laboratory glassware | N/A | N/A |

| Magnetic stirrer with heating | N/A | N/A |

| Rotary evaporator | N/A | N/A |

| Thin Layer Chromatography (TLC) plates (silica gel 60 F254) | N/A | N/A |

Procedure

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen.

-

Formation of the Phenoxide: To the flask, add 3-hydroxybenzonitrile (1.0 eq). Anhydrous dimethylformamide (DMF) is then added to dissolve the starting material. The solution is cooled to 0 °C in an ice bath.

-

Addition of Base: Sodium hydride (60% dispersion in mineral oil, 2.2 eq) is carefully added portion-wise to the stirred solution at 0 °C. The reaction mixture is stirred at this temperature for 30 minutes, during which hydrogen gas will evolve.

-

Addition of Alkyl Halide: A solution of 2-chloroethylamine hydrochloride (1.1 eq) in anhydrous DMF is added dropwise to the reaction mixture at 0 °C via the dropping funnel over a period of 30 minutes.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 90 °C. The reaction is stirred at this temperature for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of deionized water. The aqueous mixture is then extracted with ethyl acetate (3 x 50 mL).

-

Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel.

Characterization

The final product, this compound, should be characterized by the following methods:

-

Appearance: Off-white to pale yellow solid.

-

Molecular Formula: C₉H₁₀N₂O[4]

-

Molecular Weight: 162.19 g/mol [4]

-

Purity: ≥97% (as determined by HPLC or GC)

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry: To confirm the molecular weight.[4]

Data Presentation

| Parameter | Value |

| Starting Materials | |

| 3-Hydroxybenzonitrile | 1.0 eq |

| 2-Chloroethylamine hydrochloride | 1.1 eq |

| Sodium Hydride (60% in oil) | 2.2 eq |

| Reaction Conditions | |

| Solvent | Anhydrous DMF |

| Reaction Temperature | 90 °C |

| Reaction Time | 12-18 hours |

| Product Characteristics | |

| Molecular Formula | C₉H₁₀N₂O |

| Molecular Weight | 162.19 g/mol |

| Expected Yield | 60-70% |

| Purity | ≥97% |

Note: The expected yield is an estimate based on similar Williamson ether syntheses and may vary depending on the specific reaction conditions and purification efficiency.

Visualization of the Experimental Workflow

Figure 2: Experimental workflow for the synthesis of this compound.

Signaling Pathway Diagram (Reaction Mechanism)

Figure 3: Simplified reaction mechanism for the Williamson ether synthesis.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. [PDF] Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Semantic Scholar [semanticscholar.org]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. PubChemLite - this compound hydrochloride (C9H10N2O) [pubchemlite.lcsb.uni.lu]

Application Notes and Protocols for 3-(2-Aminoethoxy)benzonitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Aminoethoxy)benzonitrile is a bifunctional organic molecule incorporating a primary amine and a nitrile group attached to a phenyl ring via an ether linkage. This unique combination of functional groups makes it a potentially valuable, yet underexplored, building block in organic synthesis, particularly for the construction of novel heterocyclic scaffolds of medicinal interest. The primary amine can participate in various condensation and cyclization reactions, while the nitrile group can serve as a precursor to other functional groups or as a key pharmacophore in bioactive molecules. Over 30 nitrile-containing pharmaceuticals are currently prescribed for a diverse range of medical conditions, highlighting the significance of the nitrile moiety in drug design.[1][2]

This document aims to provide an overview of the potential applications of this compound in the synthesis of kinase inhibitors and other heterocyclic systems, based on established synthetic methodologies for related benzonitrile derivatives. While specific experimental protocols for this exact molecule are not widely available in the public domain, the following sections extrapolate from known reactions of similar compounds to provide hypothetical, yet plausible, synthetic routes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₀N₂O |

| Molecular Weight | 162.19 g/mol |

| CAS Number | 120351-94-2 |

| Appearance | Not specified (likely an oil or low-melting solid) |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. |

Synthetic Applications

The presence of both a nucleophilic amino group and an electrophilic nitrile group (upon activation) allows this compound to be a versatile precursor for a variety of heterocyclic compounds.

Synthesis of Quinazoline Derivatives

Quinazolines are a class of heterocyclic compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties. One common method for their synthesis involves the reaction of an anthranilonitrile derivative with a suitable cyclizing agent. While direct examples using this compound are scarce, a plausible synthetic pathway can be envisioned.

Hypothetical Protocol: Synthesis of a Substituted Quinazoline

This protocol outlines a hypothetical synthesis of a novel quinazoline derivative using this compound as a key reactant.

Reaction Scheme:

Figure 1: Hypothetical synthesis of a substituted quinazoline.

Materials:

-

This compound

-

2-Aminobenzonitrile

-

p-Toluenesulfonic acid (p-TsOH)

-

Toluene

-

Round-bottom flask equipped with a reflux condenser and Dean-Stark trap

-

Magnetic stirrer and heating mantle

-

Standard workup and purification reagents (e.g., saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel for column chromatography)

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq.), 2-aminobenzonitrile (1.0 eq.), and a catalytic amount of p-TsOH (0.1 eq.).

-

Add a sufficient volume of toluene to dissolve the reactants and fill the Dean-Stark trap.

-

Heat the reaction mixture to reflux with vigorous stirring. Water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired substituted quinazoline.

Expected Outcome and Characterization:

The expected product would be a novel quinazoline derivative. Characterization would be performed using standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Building Block for Kinase Inhibitors

Benzonitrile derivatives are frequently utilized as key intermediates in the synthesis of kinase inhibitors. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups that interact with the kinase active site. The aminoethoxy side chain of this compound provides a handle for introducing further diversity and modulating the physicochemical properties of the final compound.

Hypothetical Workflow for Kinase Inhibitor Synthesis:

Figure 2: General workflow for synthesizing kinase inhibitors.

Experimental Approach:

A potential synthetic strategy would involve the coupling of the amino group of this compound with a suitable heterocyclic core, which is a common scaffold in many kinase inhibitors (e.g., pyrimidine, pyrazole). This could be achieved through nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction. Subsequent modifications of the nitrile group or the aromatic ring could then be performed to optimize the biological activity.

Quantitative Data (Hypothetical):

The following table presents hypothetical data for a multi-step synthesis of a kinase inhibitor starting from this compound.

| Step | Reaction | Reagents and Conditions | Yield (%) | Purity (%) |

| 1 | N-Arylation | 2-Chloropyrimidine, Pd(OAc)₂, BINAP, Cs₂CO₃, Toluene, 110 °C | 75 | >95 |

| 2 | Nitrile Hydrolysis | NaOH, H₂O/EtOH, 80 °C | 90 | >98 |

| 3 | Amide Coupling | Amine, HATU, DIPEA, DMF, rt | 80 | >97 |

Signaling Pathways and Biological Relevance

While the biological activity of compounds directly synthesized from this compound has not been extensively reported, its structural motifs suggest potential applications in targeting various signaling pathways. Many kinase inhibitors containing the benzonitrile moiety are known to target pathways involved in cell proliferation, survival, and angiogenesis, which are often dysregulated in cancer. For instance, derivatives of benzonitrile have been investigated as inhibitors of tyrosine kinases, which play a crucial role in various oncogenic signaling cascades.

Logical Relationship Diagram:

Figure 3: Rationale for using the building block in cancer drug discovery.

Conclusion

This compound represents a promising but currently underutilized building block for the synthesis of complex organic molecules, particularly those with potential therapeutic applications. Its bifunctional nature allows for the construction of diverse heterocyclic scaffolds, including quinazolines and potential kinase inhibitors. While specific, detailed experimental protocols are lacking in the current literature, the established reactivity of related benzonitrile and amino-substituted aromatic compounds provides a strong foundation for future synthetic explorations. The protocols and workflows presented in this document are intended to serve as a guide for researchers interested in harnessing the synthetic potential of this intriguing molecule. Further investigation into the reactivity and applications of this compound is warranted and could lead to the discovery of novel bioactive compounds.

References

Application Notes and Protocols for 3-(2-Aminoethoxy)benzonitrile in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 3-(2-Aminoethoxy)benzonitrile as a versatile building block in medicinal chemistry. The primary application of this compound is as a scaffold for the synthesis of more complex molecules with potential therapeutic activities. Its utility lies in the reactive primary amine of the aminoethoxy side chain, which allows for its conjugation to various molecular frameworks, and the benzonitrile group, which can serve as a key pharmacophoric feature or a precursor for other functional groups.

Overview of Medicinal Chemistry Applications

This compound is predominantly utilized as an intermediate in the development of novel therapeutic agents. The core structure, consisting of a benzonitrile moiety linked to an aminoethoxy chain, provides a valuable platform for generating libraries of compounds for screening against various biological targets. The key applications are centered around its role as a scaffold in the synthesis of kinase inhibitors and other potential anti-cancer agents.

Key Features:

-

Reactive Handle: The primary amine serves as a nucleophile, enabling facile reactions with electrophiles such as acyl chlorides, sulfonyl chlorides, and isocyanates to form amides, sulfonamides, and ureas, respectively.

-

Pharmacophoric Element: The benzonitrile group can participate in crucial interactions with biological targets, including hydrogen bonding and dipole-dipole interactions. It can also act as a bioisostere for other functional groups.

-

Synthetic Versatility: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further opportunities for molecular elaboration.

Synthesis of this compound

A common synthetic route to this compound involves the Williamson ether synthesis, starting from 3-cyanophenol and a protected 2-aminoethanol derivative, followed by deprotection.

Protocol: Synthesis of this compound

Materials:

-

3-Cyanophenol

-

2-(Boc-amino)ethanol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

Step 1: Synthesis of tert-butyl (2-(3-cyanophenoxy)ethyl)carbamate

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-cyanophenol (1 equivalent), 2-(Boc-amino)ethanol (1.1 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DIAD or DEAD (1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield tert-butyl (2-(3-cyanophenoxy)ethyl)carbamate.

Step 2: Deprotection to this compound

-

Dissolve the purified tert-butyl (2-(3-cyanophenoxy)ethyl)carbamate (1 equivalent) in dichloromethane.

-

Add trifluoroacetic acid (5-10 equivalents) to the solution at room temperature.

-

Stir the mixture for 2-4 hours, monitoring the deprotection by TLC.

-

Once the reaction is complete, carefully neutralize the mixture by adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain this compound. Further purification can be achieved by chromatography if necessary.

Application in the Synthesis of Biologically Active Molecules

This compound serves as a key intermediate in the synthesis of compounds targeting various disease areas. Its utility is demonstrated in the preparation of amides and other derivatives that have been investigated for their therapeutic potential.

Synthesis of N-(2-(3-cyanophenoxy)ethyl)benzamides

The primary amine of this compound readily reacts with various benzoic acid derivatives to form the corresponding N-substituted benzamides. These derivatives can be screened for a wide range of biological activities.

General Protocol: Synthesis of N-(2-(3-cyanophenoxy)ethyl)benzamide Derivatives

Materials:

-

This compound

-

Substituted benzoic acid (e.g., 3-cyanobenzoic acid)

-

Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

-

Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

-

Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve the substituted benzoic acid (1 equivalent), HATU (1.1 equivalents), and HOBt (if using EDC) in anhydrous DMF.

-

Add DIPEA (2 equivalents) to the mixture and stir for 10 minutes at room temperature.

-

Add a solution of this compound (1 equivalent) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired N-(2-(3-cyanophenoxy)ethyl)benzamide derivative.

Table 1: Examples of Derivatives Synthesized from this compound

| Reactant | Resulting Compound Class | Potential Therapeutic Area |

| 3-Cyanobenzoic acid | Bis(benzonitrile) amide | Anticancer, Kinase Inhibition |

| 4-Bromophthalic anhydride | Phthalimide derivative | Anti-inflammatory, Anticancer |

| Naphthalene-2-sulfonyl chloride | Sulfonamide derivative | Various |

| Bromoacetyl chloride | α-Haloacetamide derivative | Covalent inhibitors |

Note: The potential therapeutic areas are inferred from the general activities of the resulting compound classes and require specific biological testing for confirmation.

Visualization of Synthetic Pathways

Diagram 1: General Synthetic Workflow

Caption: Synthetic workflow for this compound and its derivatization.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its primary amine allow for the efficient generation of diverse compound libraries. Researchers and drug development professionals can leverage this scaffold to explore novel chemical space in the pursuit of new therapeutic agents, particularly in the fields of oncology and kinase inhibition. The provided protocols offer a foundation for the synthesis and derivatization of this important intermediate. Further biological evaluation of the resulting compounds is essential to elucidate their specific therapeutic potential.

Anwendungshinweise und Protokolle zur Derivatisierung des primären Amins in 3-(2-Aminoethoxy)benzonitril

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: 3-(2-Aminoethoxy)benzonitril ist eine bifunktionelle Verbindung, die sowohl eine primäre Aminogruppe als auch eine Nitrilgruppe an einem aromatischen Kern enthält. Die primäre Aminogruppe dient als vielseitiger chemischer Anknüpfungspunkt für die Derivatisierung, die für verschiedene Anwendungen in der Arzneimittelentwicklung und der chemischen Biologie von entscheidender Bedeutung ist. Die Modifikation dieser Amingruppe ermöglicht die Einführung verschiedener funktioneller Gruppen, um die pharmakokinetischen und pharmakodynamischen Eigenschaften zu modulieren, Linker für die Konjugation anzuhängen oder Reportermoleküle für zielgerichtete Studien einzuführen.

Diese Anwendungsbeschreibung beschreibt detaillierte Protokolle für die Derivatisierung der primären Aminogruppe von 3-(2-Aminoethoxy)benzonitril durch Acylierung und Sulfonylierung, zwei gängige und robuste chemische Transformationen.

Allgemeine Acylierungsreaktion

Die Acylierung ist eine fundamentale Reaktion zur Umwandlung von primären Aminen in Amide. Diese Reaktion wird häufig eingesetzt, um die Basizität des Amins zu verringern, die Lipophilie zu erhöhen oder spezifische strukturelle Motive einzuführen.

Logischer Arbeitsablauf der Acylierungsreaktion

Abbildung 1: Allgemeiner Arbeitsablauf für die Acylierung von 3-(2-Aminoethoxy)benzonitril.

Experimentelles Protokoll: Synthese von N-(2-(3-Cyanophenoxy)ethyl)acetamid

-

Vorbereitung: In einem trockenen 50-ml-Rundkolben werden 1,76 g (10 mmol) 3-(2-Aminoethoxy)benzonitril in 20 ml wasserfreiem Dichlormethan (DCM) gelöst.

-

Zugabe der Base: 1,2 ml (15 mmol) wasserfreies Pyridin werden zu der Lösung gegeben.

-

Kühlung: Der Kolben wird in ein Eisbad gestellt und die Lösung auf 0 °C abgekühlt.

-

Zugabe des Acylierungsmittels: 0,78 ml (11 mmol) Acetylchlorid, gelöst in 5 ml wasserfreiem DCM, werden langsam über einen Zeitraum von 15 Minuten zu der gerührten Lösung getropft.

-

Reaktion: Nach der Zugabe wird das Eisbad entfernt und die Reaktionsmischung bei Raumtemperatur für 2 Stunden gerührt. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) verfolgt werden.

-

Aufarbeitung: Die Reaktionsmischung wird nacheinander mit 20 ml 1 M HCl, 20 ml gesättigter NaHCO₃-Lösung und 20 ml gesättigter NaCl-Lösung gewaschen.

-

Trocknung und Einengung: Die organische Phase wird über wasserfreiem Na₂SO₄ getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt.

-

Reinigung: Der Rohprodukt wird durch Säulenchromatographie auf Kieselgel (Eluent: Ethylacetat/Hexan-Gemisch) gereinigt, um das reine N-(2-(3-Cyanophenoxy)ethyl)acetamid zu erhalten.

Quantitative Daten: Acylierungsreaktionen